N-(3-Hydroxyadamantan-1-yl)acetamide
Overview
Description
“N-(3-Hydroxyadamantan-1-yl)acetamide” is a chemical compound with the molecular formula C12H19NO2 . It belongs to the class of organic compounds known as amines .
Synthesis Analysis
The synthesis of “N-(3-Hydroxyadamantan-1-yl)acetamide” involves several steps. One method involves the reaction of 1-amino-3-adamantanol with acetic anhydride at 0°C . Another method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese .Molecular Structure Analysis
The molecular structure of “N-(3-Hydroxyadamantan-1-yl)acetamide” is characterized by its molecular formula C12H19NO2 . The average mass of the molecule is 209.285 Da .Chemical Reactions Analysis
“N-(3-Hydroxyadamantan-1-yl)acetamide” has been involved in several chemical reactions. For instance, it has been used in the culture of Absidia cylindrospora at 23℃ . It has also been reacted with dihydrogen peroxide in lithium hydroxide monohydrate and acetonitrile at 80℃ .Scientific Research Applications
Analgesic Drugs
Scientific Field
Pharmacology
Summary
N-(3-Hydroxyadamantan-1-yl)acetamide, an analogue of paracetamol, has been found to have significant analgesic properties .
Methods
The compound was synthesized and its biological evaluation was carried out. The mechanism of nociception of this compound is not exerted through direct interaction with cannabinoid receptors, nor by inhibiting COX .
Results
It behaves as an interesting selective TRPA1 channel antagonist, which may be responsible for its analgesic properties, whereas it has no effect on the TRPM8 nor TRPV1 channels .
Synthesis of Functional Derivatives
Scientific Field
Organic Chemistry
Summary
N-(3-Hydroxyadamantan-1-yl)acetamide has been used as a starting material for the synthesis of new polyfunctional derivatives .
Methods
The reactions were carried out in acid media .
Results
The obtained compounds could be considered as building blocks for the synthesis of conformationally restricted peptidomimetics .
Inhibition of TRPA1
Summary
N-(3-Hydroxyadamantan-1-yl)acetamide, an analogue of paracetamol, has been found to inhibit TRPA1 .
Methods
The compound was synthesized and its biological evaluation was carried out .
Results
It behaves as an interesting selective TRPA1 channel antagonist, which may be responsible for its analgesic properties .
Synthesis of Adamantylated Salicylic Acids
Summary
N-(3-Hydroxyadamantan-1-yl)acetamide has been used as a starting material for the synthesis of adamantylated salicylic acids .
Safety And Hazards
properties
IUPAC Name |
N-(3-hydroxy-1-adamantyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-8(14)13-11-3-9-2-10(4-11)6-12(15,5-9)7-11/h9-10,15H,2-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQQCWHALQYFDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385724 | |
Record name | 1-acetylamino-3-adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxyadamantan-1-yl)acetamide | |
CAS RN |
778-10-9 | |
Record name | 1-acetylamino-3-adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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